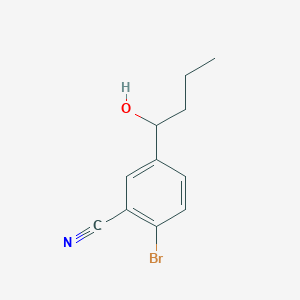

2-Bromo-5-(1-hydroxybutyl)benzonitrile

Description

2-Bromo-5-(1-hydroxybutyl)benzonitrile is a brominated aromatic nitrile derivative featuring a hydroxyl-substituted butyl chain at the para position relative to the nitrile group. The compound’s hydroxylbutyl substituent introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler brominated benzonitriles. This structural complexity suggests applications in pharmaceuticals, agrochemicals, or as intermediates in catalytic cross-coupling reactions .

Properties

Molecular Formula |

C11H12BrNO |

|---|---|

Molecular Weight |

254.12 g/mol |

IUPAC Name |

2-bromo-5-(1-hydroxybutyl)benzonitrile |

InChI |

InChI=1S/C11H12BrNO/c1-2-3-11(14)8-4-5-10(12)9(6-8)7-13/h4-6,11,14H,2-3H2,1H3 |

InChI Key |

YYRBMVZMADKHOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC(=C(C=C1)Br)C#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison :

- The hydroxylbutyl chain in 2-bromo-5-(1-hydroxybutyl)benzonitrile introduces greater steric hindrance and lipophilicity compared to the hydroxyl group in 5-bromo-2-hydroxybenzonitrile. This may reduce crystallinity but enhance solubility in organic solvents.

5-Bromo-2-methylbenzonitrile (CAS 156001-51-3)

Comparison :

- The methyl group in 5-bromo-2-methylbenzonitrile lacks hydrogen-bonding capability, contrasting with the hydroxylbutyl group in the target compound. This difference likely reduces intermolecular interactions and alters reactivity in nucleophilic substitutions.

2-Bromo-5-(trifluoromethyl)benzonitrile (CAS 1483-55-2)

Comparison :

- The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilic aromatic substitution reactivity compared to the electron-donating hydroxylbutyl group. This results in lower melting/boiling points and distinct solubility profiles.

4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile (CAS 62625-24-5)

- Structure: Contains an amino-benzyl group linked to the benzonitrile core .

- Applications: Potential biological activity (e.g., kinase inhibitors) due to the amino group .

Comparison :

- This may make 62625-24-5 more suitable for metal-catalyzed reactions or as a pharmacophore.

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 5-bromo-2-hydroxybenzonitrile) exhibit stronger intermolecular interactions, enhancing crystallinity and thermal stability .

- Electron Effects : Electron-withdrawing groups (e.g., CF₃) increase electrophilicity, while electron-donating groups (e.g., hydroxybutyl) may stabilize intermediates in catalytic reactions .

- Biological Activity: Substituents like amino-benzyl or hydroxylbutyl groups correlate with applications in drug discovery, likely due to improved bioavailability or target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.